Home > Products > Screening Compounds P79327 > 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea - 2034569-84-9

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Catalog Number: EVT-2994931
CAS Number: 2034569-84-9
Molecular Formula: C19H19N5O3
Molecular Weight: 365.393
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

    Compound Description: This compound is a monomeric cadmium complex featuring a five-coordinate cadmium atom in a distorted trigonal bipyramidal arrangement. The complex involves a tridentate ligand, 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzimidazole, coordinating to the cadmium atom through three nitrogen atoms. The ligand combines structural features of 2-methyl-1H-benzo[d]imidazole, 2-methyl-pyridine, and 1,2,3-trimethyl-1H-pyrazole. The complex exhibits intermolecular hydrogen bonding between the NH group of the benzimidazole moiety and a chlorine atom of an adjacent molecule.

3-(substitutedphenyl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone ethoxyphthalimide derivatives

    Compound Description: This series of compounds consists of ethoxyphthalimide derivatives of 3-(substitutedphenyl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone. These compounds are synthesized via condensation and cyclization reactions, starting from 5-methyl-2,4-dihydro-3H-pyrazol-3-one and substituted benzaldehydes. The synthesized compounds were characterized and tested for their antimicrobial and antiviral activities.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. It is synthesized via the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one. The compound was characterized by various spectroscopic techniques and elemental analysis.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

    Compound Description: BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors with similar structures. They share a common scaffold of a substituted pyrazole ring connected to a pyrrolidinone ring via a chiral ethoxy linker. The main difference lies in the bicyclic moiety attached to the pyrazole ring: BI 894416 features a 2-methyl-2H-pyrazolo[4,3-c]pyridine, while BI 1342561 has a 2,3-dimethyl-2H-indazole.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: This compound is synthesized by the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. It is characterized by a partially planar pyrazolo[3,4-b]pyridine system, with two adjacent carbon atoms carrying the benzamido and oxo substituents deviating from planarity. The structure exhibits intermolecular hydrogen bonds involving the NH group of the dihydropyridinone ring.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

    Compound Description: This compound features a pyrazole ring connected to a benzothiazole ring system. The pyrazole ring is nearly coplanar with the benzothiazole ring system and a phenyl ring, but almost perpendicular to a methoxy-substituted phenyl ring. The crystal structure reveals C—H⋯π interactions between the molecules.

2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives

    Compound Description: This series of compounds comprises various 2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives, including specific examples like [6-((R)-2-amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-[1,3]oxazin-4-yl)-5-fluoro-pyridin-2-yl]-amide acid 5-Cyano-3-methyl-pyridine-2-carboxylic acid and [6-((R)-2-amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-[1,3]oxazin-4-yl)-5-fluoro-pyridin-2-yl]-amide. These compounds are investigated for their potential as inhibitors of BACE-1 and/or BACE-2.

N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)- acetyl)benzohydrazide (6) and derivatives

    Compound Description: This compound and its hydrazide derivatives are synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and appropriate aldehydes. The target compound, N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide, features a benzo[d][1,3]dioxol-5-yl group connected to a pyridine ring. These compounds were studied for their anticancer activity against human breast cancer cell lines.

2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1) and derivatives

    Compound Description: This series of compounds includes 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole and its urea, hydrazine carboxamide, and semicarbazone derivatives. They were synthesized and evaluated for their anticonvulsant activity.

7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles

    Compound Description: This series of compounds comprises various 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles with different alkoxy substituents. These compounds were evaluated for their anticonvulsant activity.

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides

    Compound Description: This series of compounds consists of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides with different substituents on the acetohydrazide moiety. They were investigated for their potential anticonvulsant activity.

6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

    Compound Description: This series of compounds comprises various 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines with different substituents on the phenyl ring. These compounds were synthesized and tested for their anticonvulsant activity.

Benzothiazole sulfonamides

    Compound Description: This series of compounds includes 2-amino-1,3-benzothiazoles, 6-sulfamido-1,3-benzothiazo-2-yl-thiosemicarbazides, and N-[(1,3-benzothiazole-2-ylamino)(imino)methyl]-nitro-benzenesulfonamides. These compounds were synthesized and tested for their anticonvulsant activity.

6-methyl-4-(3-phenyl-pyridine-4-yl-methanone-1-H-pyrazoyl)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives

    Compound Description: This series of compounds comprises various 6-methyl-4-(3-phenyl-pyridine-4-yl-methanone-1-H-pyrazoyl)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives with different substituents on the phenyl ring. These compounds were synthesized by a one-pot synthesis using Biginelli reaction and characterized by spectroscopic techniques.

Properties

CAS Number

2034569-84-9

Product Name

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea

Molecular Formula

C19H19N5O3

Molecular Weight

365.393

InChI

InChI=1S/C19H19N5O3/c1-24-16(6-7-23-24)15-4-2-14(10-20-15)11-22-19(25)21-9-13-3-5-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H2,21,22,25)

InChI Key

IIVLOKZZOXGQPP-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.